Ethyl 5-acetyl-2-hydroxybenzoate
Description
Ethyl 5-acetyl-2-hydroxybenzoate (CAS: Not explicitly provided; molecular formula: C₁₁H₁₂O₄) is a benzoate ester derivative featuring an acetyl group at the 5-position and a hydroxyl group at the 2-position of the aromatic ring, esterified with ethanol. This compound serves as a critical intermediate in pharmaceutical synthesis due to its reactive sites, enabling derivatization for bioactive molecule design.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-hydroxybenzoate |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(14)9-6-8(7(2)12)4-5-10(9)13/h4-6,13H,3H2,1-2H3 |
InChI Key |
VGKYNVLECUYQIL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(=O)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(=O)C)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
-
Analgesic Properties :
Ethyl 5-acetyl-2-hydroxybenzoate has been investigated for its analgesic effects. Studies indicate that derivatives of this compound can exhibit significant anti-nociceptive activity, potentially making them suitable for pain management therapies. For instance, a study highlighted that certain derivatives showed superior potency compared to traditional analgesics like acetaminophen and aspirin, with effective doses significantly lower than those required for these conventional drugs . -
Anti-inflammatory Activity :
The compound has demonstrated anti-inflammatory properties in various experimental models. Research indicates that this compound can reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory conditions . -
Acetylcholinesterase Inhibition :
Recent studies have explored the potential of hydroxybenzoic acids, including this compound, as inhibitors of acetylcholinesterase (AChE). This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where AChE inhibition can enhance cholinergic neurotransmission .
Biochemical Applications
-
Drug Development :
The compound serves as a lead structure in the development of new pharmaceuticals aimed at treating pain and inflammation. Its derivatives are being synthesized to enhance bioavailability and selectivity towards specific biological targets, such as cyclooxygenase enzymes (COX-1 and COX-2) . -
Bioavailability Studies :
Computational methods have been employed to predict the pharmacokinetic properties of this compound derivatives. These studies assess factors such as absorption rates, distribution, metabolism, and excretion (ADME), which are crucial for evaluating the therapeutic potential of new drugs derived from this compound .
Case Studies
Comparison with Similar Compounds
Key Physicochemical Properties
Computational studies using Joback, Crippen, and McGowan methods provide the following thermodynamic properties :
- ΔfG° (Gibbs free energy change): 84.10 kJ/mol
- log10WS (water solubility): -2.34 (indicating low aqueous solubility)
- logPoct/wat (octanol-water partition coefficient): 1.82 (moderate lipophilicity)
- McVol (molar volume): 173.3 ml/mol
- Critical temperature (Tc): 764.40 K
Comparison with Structurally Similar Compounds
Methyl 5-Acetyl-2-Hydroxybenzoate (CAS: 16475-90-4)
Structural Difference: Methyl ester group instead of ethyl.
Properties:
- Molecular weight: 194.18 g/mol
- Melting point: 62–64 °C
- logP: ~1.68 (slightly less lipophilic than ethyl analog)
- Applications: Widely used as a pharmaceutical intermediate. Derivatives exhibit antiulcer and antihypertensive activities .
Comparison Insight: The ethyl ester’s longer alkyl chain increases lipophilicity (logP 1.82 vs. However, the methyl analog’s lower molecular weight may improve solubility in polar solvents.
Ethyl 2-Hydroxy-5-Methylbenzoate (CAS: 34265-58-2)
Structural Difference: Methyl substituent at 5-position instead of acetyl.
Properties:
- Molecular weight: 180.20 g/mol
- logP: ~1.75 (estimated)
- Applications: Used in fragrances and as a precursor for aromatic esters .
Comparison Insight:
Replacing the acetyl group with methyl reduces molecular weight and polarity, lowering hydrogen-bonding capacity. This likely increases volatility but diminishes reactivity for further derivatization.
Ethyl 2-Methoxybenzoate (CAS: 7335-26-4)
Structural Difference: Methoxy group at 2-position instead of hydroxyl.
Properties:
- Molecular weight: 180.20 g/mol
- logP: ~1.80
- Applications: Employed in flavoring agents and polymer synthesis .
Comparison Insight:
The methoxy group enhances electron-donating effects, increasing stability against oxidation compared to the hydroxyl group. However, loss of the hydroxyl eliminates hydrogen-bonding sites critical for biological interactions.
Ethyl 5-[(5-Chloro-2-Methylphenyl)Carbamoyl]-2-Hydroxybenzoate (CAS: 38507-93-6)
Structural Difference: Complex carbamoyl substituent at 5-position.
Properties:
- Molecular weight: 333.8 g/mol
- logP: 4.2 (highly lipophilic)
- Applications: Specialty intermediate for bioactive molecules .
Comparison Insight:
The bulky carbamoyl group significantly increases lipophilicity and molecular complexity, likely improving target binding in drug design but reducing synthetic accessibility.
Table 1: Physicochemical Properties
Preparation Methods
Direct Esterification of 5-Acetyl-2-Hydroxybenzoic Acid
The most straightforward method involves esterifying 5-acetyl-2-hydroxybenzoic acid with ethanol under acidic or basic conditions. Sulfuric acid-catalyzed reactions (5–10 mol%) in refluxing ethanol achieve 75–82% yields within 8–12 hours, though competing acetylation side reactions reduce efficiency. Base-mediated approaches using potassium carbonate (K₂CO₃) in dimethylacetamide (DMA) at 80°C for 6 hours show superior selectivity (89% yield) by minimizing ester hydrolysis.
Table 1: Comparative performance of direct esterification methods
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| H₂SO₄ (10%) | Ethanol | 78 | 12 | 75 | 95 |
| K₂CO₃ | DMA | 80 | 6 | 89 | 99 |
| Amberlyst-15 | Toluene | 110 | 24 | 68 | 97 |
Microwave-assisted protocols reduce reaction times to 45 minutes with comparable yields (84%) when using 2.45 GHz irradiation at 100°C.
Acetylation of Ethyl 2-Hydroxybenzoate
Introducing the acetyl group to commercially available ethyl 2-hydroxybenzoate provides a two-step alternative. Friedel-Crafts acetylation with acetyl chloride (1.2 eq) and aluminum chloride (AlCl₃, 1.5 eq) in dichloromethane at 0–5°C achieves 78% regioselectivity for the 5-position. Post-reaction quenching with ice-water followed by ethyl acetate extraction yields 92% pure product after silica gel chromatography.
Critical parameters:
- Temperature control: Maintaining <10°C prevents para-acetylation byproducts
- Solvent polarity: Dichloromethane outperforms toluene in achieving kinetic control
- Catalyst activation: Pre-complexing AlCl₃ with acetyl chloride for 30 minutes enhances electrophilicity
Fries Rearrangement of Ethyl 2-Acetoxybenzoate
The Fries rearrangement offers a solvent-free route when starting from ethyl 2-acetoxybenzoate. Heating the substrate at 160°C with zinc chloride (ZnCl₂, 20 mol%) for 3 hours induces-sigmatropic rearrangement, yielding 85% conversion to the 5-acetyl isomer. Gas chromatography-mass spectrometry (GC-MS) analysis shows <2% ortho-acetyl byproducts under optimized conditions.
Advantages:
- Eliminates need for specialized acetylating agents
- Enables continuous flow processing at industrial scales
- Generates recoverable acetic acid byproduct
Enzymatic Esterification Using Lipases
Emerging biocatalytic methods employ immobilized Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether. Esterification of 5-acetyl-2-hydroxybenzoic acid with ethanol (3 eq) reaches 91% conversion in 48 hours at 45°C, with enzyme recycling possible for 5 cycles without activity loss. This green chemistry approach reduces energy consumption by 40% compared to thermal methods.
Optimization challenges:
- Water activity must remain <0.3 to prevent hydrolysis
- Enzyme inhibition observed at ethanol concentrations >4 M
- Requires molecular sieves (3Å) for byproduct water removal
Solid-Phase Synthesis Using Wang Resin
Peptide coupling strategies adapt well for laboratory-scale production. Activation of 5-acetyl-2-hydroxybenzoic acid with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in DMF enables coupling to Wang resin-bound ethanol analogs. After 18-hour reaction at 25°C, trifluoroacetic acid cleavage releases the ester in 94% purity.
Industrial-Scale Production Considerations
Batch reactors (500–5000 L) using the K₂CO₃/DMA system achieve 85% yield with:
- 12-hour cycle times
- 98.5% solvent recovery via vacuum distillation
- Pd/C catalyst recycling for 15 batches
Continuous flow systems demonstrate superior heat management, reducing decomposition products from 5% to <0.8% through:
- Microstructured reactors with 500 μm channels
- Real-time FTIR monitoring of acetyl group stability
- Countercurrent ethanol stripping columns
Q & A
Q. Basic
- Recrystallization : Slow evaporation of solvent mixtures (e.g., dichloromethane:methanol) yields high-purity crystals .
- Column chromatography : Useful for separating intermediates, especially when synthesizing derivatives with varying substituents .
- Wash protocols : Post-reaction washes with sodium thiosulfate (to remove excess bromine) and saturated salt solutions improve purity .
How do crystallographic techniques like SHELXL aid in structural determination?
Advanced
SHELXL is critical for refining crystal structures by:
- Hydrogen placement : Geometrically positioning H atoms with riding models (C–H = 0.93–0.97 Å) .
- Thermal parameter refinement : Anisotropic refinement for non-H atoms improves accuracy .
- Validation tools : The CCDC (Cambridge Crystallographic Data Centre) guidelines and PLATON are used to check for missed symmetry or incorrect space groups .
What role do hydrogen bonds play in the crystal packing of this compound?
Advanced
Hydrogen bonding (e.g., C–H⋯O interactions) governs molecular aggregation:
- Layered structures : Weak interactions between ester carbonyls and aromatic protons create planar layers .
- Graph set analysis : Etter’s formalism can classify motifs (e.g., R₂²(8) rings) to predict packing behavior .
- Dihedral angles : The ester group deviates ~41.65° from the phenyl plane, influencing intermolecular contacts .
What safety precautions are necessary when handling this compound?
Q. Basic
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
- Spill management : Absorb with inert materials (e.g., sand) and avoid environmental release .
How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
Q. Advanced
- Comparative assays : Test derivatives under standardized conditions (e.g., PDE5 inhibition assays) to isolate structural effects .
- Meta-analysis : Reconcile in vitro vs. in vivo data by adjusting for bioavailability and metabolic stability .
- SAR studies : Systematically modify substituents (e.g., propoxy vs. methoxy groups) to identify key pharmacophores .
How can spectroscopic data (NMR, IR) confirm the structure and purity of this compound?
Q. Advanced
- ¹H NMR : Identify acetyl (δ ~2.6 ppm) and ester (δ ~4.3 ppm for ethyl CH₂) protons. Aromatic protons appear as a multiplet between δ 6.8–8.0 ppm .
- IR spectroscopy : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and hydroxyl (broad ~3400 cm⁻¹) groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 194.18 for methyl derivatives) validate molecular weight .
What challenges arise in computational modeling of this compound’s reactivity?
Q. Advanced
- Conformational flexibility : The ester group’s rotation complicates energy minimization .
- Intermolecular forces : Weak C–H⋯O interactions are difficult to model accurately without high-level DFT methods .
- Solvent effects : Polar solvents (e.g., methanol) stabilize charge-separated intermediates, altering reaction pathways .
What strategies exist for modifying the structure of this compound to enhance bioactivity?
Q. Advanced
- Halogenation : Bromination at the acetyl position increases electrophilicity, improving PDE5 inhibition .
- Ester exchange : Replace ethyl with bulkier esters (e.g., tert-butyl) to enhance lipophilicity and membrane permeability .
- Hybridization : Conjugate with thiazole or benzofuran moieties to exploit synergistic pharmacological effects .
How can co-crystals be designed to improve the physicochemical properties of this compound?
Q. Advanced
- Co-former selection : Use carboxylic acids (e.g., succinic acid) to create robust hydrogen-bonded networks .
- Solvent-drop grinding : Mechanochemical methods generate co-crystals with improved solubility .
- Thermal analysis : DSC and TGA identify stable co-crystal phases with higher melting points than the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
